5-(4-Methoxyphenyl)-2-methylpyrimidine
Overview
Description
5-(4-Methoxyphenyl)-2-methylpyrimidine, also known as 5-MMP, is an organic compound composed of a pyrimidine ring with a methoxy group and a methyl group attached to the five-position of the ring. It is an important compound in the field of synthetic organic chemistry, as it is used for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other chemicals. 5-MMP has also been studied for its potential applications in the field of biochemistry, as it has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Antiviral Activity
5-(4-Methoxyphenyl)-2-methylpyrimidine derivatives have been explored for their potential antiviral properties. A study by Hocková et al. (2003) investigated a series of 2,4-diamino-6-hydroxypyrimidines substituted in position 5, which included derivatives similar to this compound. These compounds demonstrated significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture (Hocková et al., 2003).
Chemical Synthesis and Rearrangement
In chemical synthesis, pyrimidine derivatives, including those similar to this compound, are used in various reactions and rearrangements. Brown and Lee (1970) reported the thermal rearrangement of 5-(p-substituted phenyl)-2-methoxypyrimidines, providing insight into the structural and chemical properties ofsimilar compounds (Brown & Lee, 1970). These studies highlight the utility of pyrimidine derivatives in synthesizing diverse chemical entities and exploring their reaction mechanisms.
Biological Activities and Antimicrobial Properties
Research on pyrimidine derivatives has also delved into their potential biological activities. A study by El-Moneim (2014) explored the synthesis and investigation of various pyrimidine derivatives, including their biological activity. Some of these derivatives were tested for antimicrobial properties and inhibitory activities against cancer cell lines, suggesting the potential therapeutic applications of these compounds (El-Moneim, 2014).
Corrosion Inhibition
Pyrimidine derivatives have also been evaluated for their utility in corrosion inhibition. Abdallah, Shalabi, and Bayoumy (2018) synthesized pyridopyrimidinone derivatives, one of which included a 5-(4-methoxyphenyl) group, and investigated their efficacy as corrosion inhibitors for carbonsteel in acidic media. Their research demonstrated that these derivatives act as mixed-type inhibitors, highlighting an industrial application of pyrimidine derivatives in protecting metal surfaces from corrosion (Abdallah, Shalabi, & Bayoumy, 2018).
Crystal Structure Analysis
The study of crystal structures of pyrimidine derivatives contributes to the understanding of their chemical and physical properties. Richter et al. (2023) reported on the crystal and molecular structures of a compound closely related to this compound. Such analyses are crucial for the design and development of new materials and pharmaceuticals (Richter et al., 2023).
Mechanism of Action
Target of Action
The primary target of 5-(4-Methoxyphenyl)-2-methylpyrimidine is the 15-lipoxygenase (ALOX15) enzyme . This enzyme plays a significant role in lipid peroxidation and exhibits variable functionality in different cancer and inflammation models .
Mode of Action
This compound interacts with its target, ALOX15, in a substrate-specific manner, inhibiting its catalytic activity . The exact molecular basis for this allosteric inhibition remains unclear. In silico docking studies and molecular dynamics simulations suggest that the chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
Biochemical Pathways
The inhibition of ALOX15 by this compound affects the biochemical pathways involving linoleic acid- and arachidonic acid-derived ALOX15 metabolites . These metabolites play a pathophysiological role in various cancer and inflammation models .
Biochemical Analysis
Biochemical Properties
5-(4-Methoxyphenyl)-2-methylpyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as linoleate oxygenase (ALOX15), where it acts as a substrate-selective inhibitor . The interaction with ALOX15 involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity. Additionally, this compound has been observed to interact with other biomolecules, including proteins involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells, indicating its anti-inflammatory properties . Furthermore, this compound affects mitochondrial function by enhancing O-GlcNAcylation of mitochondrial proteins, which contributes to improved mitochondrial homeostasis and bioenergetics under stress conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules and modulation of enzyme activity. The compound’s inhibition of ALOX15 is mediated by its binding to the enzyme’s active site, which prevents the enzyme from catalyzing its substrate . Additionally, molecular docking studies have shown that this compound interacts favorably with active residues of proteins involved in inflammatory pathways, such as NF-kB, thereby inhibiting their activity and reducing inflammation .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. This compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and neuroprotective effects in vitro, suggesting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits significant anti-inflammatory and neuroprotective effects without noticeable toxicity . At higher dosages, some adverse effects, such as mild hepatotoxicity, have been observed, indicating the importance of dosage optimization for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. The compound interacts with enzymes such as ALOX15, which are involved in the metabolism of fatty acids and the production of inflammatory mediators . Additionally, this compound has been shown to modulate mitochondrial metabolism by enhancing the O-GlcNAcylation of mitochondrial proteins, thereby improving mitochondrial function and reducing oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been observed to accumulate in mitochondria, where it exerts its effects on mitochondrial function and bioenergetics . Additionally, its distribution within tissues is influenced by its interactions with plasma proteins, which facilitate its transport to target sites .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it enhances mitochondrial function and reduces oxidative stress . The compound’s localization is directed by specific targeting signals and post-translational modifications that facilitate its accumulation in mitochondrial compartments. This subcellular localization is crucial for its neuroprotective and anti-inflammatory effects, as it allows the compound to directly interact with mitochondrial proteins and modulate their activity .
properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-13-7-11(8-14-9)10-3-5-12(15-2)6-4-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADCLWIVJAVQAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513608 | |
Record name | 5-(4-Methoxyphenyl)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82525-20-0 | |
Record name | 5-(4-Methoxyphenyl)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80513608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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